molecular formula C5H3BrOS B154028 5-Bromothiophene-2-carbaldehyde CAS No. 4701-17-1

5-Bromothiophene-2-carbaldehyde

Cat. No. B154028
CAS RN: 4701-17-1
M. Wt: 191.05 g/mol
InChI Key: GFBVUFQNHLUCPX-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbaldehyde is a clear yellow to brown liquid after melting . It is also known as 5-Bromo-2-thiophenecarboxaldehyde . It is used in biological studies for its anti-inflammatory and anti-tumor activity, particularly in the marine mangrove Rhizophora apiculata .


Synthesis Analysis

5-Bromothiophene-2-carbaldehyde has been used in the synthesis of various compounds. For instance, it was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde . It has also been used in the synthesis of 2,5-difunctionalized thiophene derivatives through functional group transformation reactions involving the bromine atom and the aldehyde group .


Molecular Structure Analysis

The molecular formula of 5-Bromothiophene-2-carbaldehyde is C5H3BrOS, and its molecular weight is 191.05 g/mol . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

5-Bromothiophene-2-carbaldehyde can undergo various chemical reactions. For example, it can be used as a precursor for the synthesis of 2,5-difunctionalized thiophene compounds through functional group transformation reactions involving the bromine atom and the aldehyde group . It has also been used in the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid .


Physical And Chemical Properties Analysis

5-Bromothiophene-2-carbaldehyde is a clear yellow to brown liquid after melting . It has a density of 1.607 g/mL at 25 °C . It is soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of Radiolabeled Compounds

5-Bromothiophene-2-carbaldehyde is used in the synthesis of radiolabeled compounds, such as 5-[18F]fluoro-2-thiophene carboxaldehyde , which are crucial in PET (Positron Emission Tomography) imaging for cancer diagnosis and research .

Anti-inflammatory and Anti-tumor Studies

This compound has been utilized in biological studies to explore the anti-inflammatory and anti-tumor activities of marine mangrove species like Rhizophora apiculata, indicating its potential in developing therapeutic agents .

Organic Synthesis Intermediate

As a thiophene derivative, 5-Bromothiophene-2-carbaldehyde serves as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of drug molecules and luminescent materials .

Precursor for 2,5-Functionalized Thiophenes

The bromine atom and aldehyde group in 5-Bromothiophene-2-carbaldehyde facilitate functional group transformation reactions, making it a valuable precursor for synthesizing 2,5-functionalized thiophenes .

Nucleophilic Substitution Reactions

It participates in various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups into the thiophene ring .

Coupling Reactions

The compound is involved in coupling reactions that are essential for creating complex organic molecules, which can be used in pharmaceuticals and other advanced materials .

Luminescent Material Synthesis

5-Bromothiophene-2-carbaldehyde is used as a precursor for synthesizing luminescent material molecules. By modifying its functional groups, it’s possible to alter the conjugated structure and electronic properties of thiophene molecules, thereby controlling their optical performance and luminescence .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

5-Bromothiophene-2-carbaldehyde can be used as a precursor for the synthesis of 2,5-difunctionalized thiophene compounds, which suggests potential applications in organic synthesis and material chemistry .

properties

IUPAC Name

5-bromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVUFQNHLUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197004
Record name 5-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-2-carbaldehyde

CAS RN

4701-17-1
Record name 5-Bromo-2-thiophenecarboxaldehyde
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Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-bromothiophene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 5-Bromothiophene-2-carbaldehyde in developing materials with strong second-order nonlinear optical properties?

A1: Research suggests that 5-Bromothiophene-2-carbaldehyde plays a crucial role in forming hydrogen bond-directed lambda-shaped supramolecular assemblies. These assemblies are key to achieving non-centrosymmetric crystal packings, which are essential for strong second harmonic generation (SHG). Specifically, when 5-Bromothiophene-2-carbaldehyde is incorporated into 4-nitrophenylhydrazone derivatives, the resulting compounds exhibit significantly enhanced SHG signals, up to three orders of magnitude greater than the urea standard []. This strong optical nonlinearity is attributed to the preferential arrangement of chromophores in a lambda-shape within the crystal structure, facilitated by the presence of 5-Bromothiophene-2-carbaldehyde [].

Q2: How can 5-Bromothiophene-2-carbaldehyde be utilized in the synthesis of heterocyclic chalcones, and what analytical techniques are employed to confirm the structures of the synthesized compounds?

A2: 5-Bromothiophene-2-carbaldehyde serves as a vital building block in the synthesis of heterocyclic chalcones via the Claisen-Schmidt reaction []. This reaction involves the condensation of 5-Bromothiophene-2-carbaldehyde with various heterocyclic ketones in the presence of a base, such as sodium hydroxide. To confirm the structures of the synthesized chalcones, researchers employ a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, ]. These techniques provide complementary information about the functional groups, molecular weight, and connectivity of atoms within the synthesized molecules, allowing for comprehensive structural elucidation.

Q3: Beyond its use in optical materials, are there other applications of 5-Bromothiophene-2-carbaldehyde and its derivatives in materials science?

A3: Yes, 5-Bromothiophene-2-carbaldehyde has shown promise in developing pentadentate N3S2 Schiff base ligands []. These ligands, when complexed with copper(II) ions, create complexes with potential applications in various fields. The presence of the bromothiophene moiety within the ligand structure influences the complex's geometry, thermal stability, and electrochemical properties []. Furthermore, preliminary studies indicate that these complexes exhibit DNA-binding properties, highlighting their potential as anticancer agents. This research suggests a broader scope for 5-Bromothiophene-2-carbaldehyde beyond solely nonlinear optical materials.

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